

in vitro and in vivo evaluation of Methyl 5-aminoisoxazole-4-carboxylate analogs

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Compound of Interest

Compound Name: *Methyl 5-aminoisoxazole-4-carboxylate*

Cat. No.: *B133504*

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A Comparative Guide to the In Vitro and In Vivo Evaluation of **Methyl 5-aminoisoxazole-4-carboxylate** Analogs

This guide provides a comparative analysis of various analogs of **Methyl 5-aminoisoxazole-4-carboxylate**, focusing on their synthesis, biological activity, and evaluation in both laboratory and living organism models. The information is intended for researchers, scientists, and professionals in the field of drug development. Isoxazole derivatives are a significant class of heterocyclic compounds that form the core of many therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3][4] This guide synthesizes experimental data to offer a clear comparison of their performance.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies on **Methyl 5-aminoisoxazole-4-carboxylate** analogs, categorized by their primary biological effects.

Table 1: Immunosuppressive and Anti-inflammatory Activity

A series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides were evaluated for their immunoregulatory properties. The compound M05, in particular, demonstrated significant anti-proliferative and anti-inflammatory activities.[1]

Compound ID	Test Model	Activity	Results
M05 (5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide)	PHA-induced PBMC proliferation	Anti-proliferative	Most suppressive in the series[1]
LPS-induced TNF- α production (human whole blood)	Anti-inflammatory	Strong inhibitory effect[1]	
Humoral immune response (in vitro, mouse splenocytes)	Immunosuppressive	Inhibited response[1]	
Delayed Type Hypersensitivity (DTH) - Inductive Phase (in vivo, mouse)	Immunostimulatory	Stimulated response[1]	
Delayed Type Hypersensitivity (DTH) - Eliciting Phase (in vivo, mouse)	Immunosuppressive	Inhibited response[1]	
Carrageenan-induced foot edema (in vivo, mouse)	Anti-inflammatory	Inhibited reaction[1]	

Table 2: Anticancer Activity (FLT3 Inhibition and Cytotoxicity)

Analogues of 5-methylisoxazole-4-carboxamide have been designed as highly selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in Acute Myeloid Leukemia (AML).[5] Other derivatives have shown cytotoxic effects on various cancer cell lines.[4][6]

Compound ID	Target/Cell Line	Activity	IC ₅₀ Value
Compound 7d (5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-7-quinazolin-2-yl)isoxazole-4-carboxamide)	FLT3	Kinase Inhibition	106 nM[5]
FLT3-ITD	Kinase Inhibition	301 nM[5]	
Compound 2a (N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide)	HeLa (Cervical Cancer)	Cytotoxicity	> 100 µM[6]
MCF-7 (Breast Cancer)	Cytotoxicity	> 100 µM[6]	
HepG2 (Liver Cancer)	Cytotoxicity	> 100 µM[6]	
B16-F10 (Melanoma)	Cytotoxicity	16.2 µg/mL[4]	
Compound 2b (N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-Carboxamide)	B16-F10 (Melanoma)	Cytotoxicity	11.8 µg/mL[4]

Table 3: Antioxidant Activity

Several 5-methylisoxazole-4-carboxamide derivatives have been assessed for their ability to scavenge free radicals, a key component of antioxidant activity.

Compound ID	Assay	Activity	IC ₅₀ Value
Compound 2a (N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide)	DPPH Radical Scavenging	Antioxidant	0.45 ± 0.21 µg/mL[7]
Compound 2c (N-(3,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide)	DPPH Radical Scavenging	Antioxidant	0.47 ± 0.33 µg/mL[7]
Trolox (Reference Standard)	DPPH Radical Scavenging	Antioxidant	3.10 ± 0.92 µg/mL[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Isoxazole-Carboxamide Derivatives (General Procedure)

This protocol outlines the common steps for coupling a 5-methylisoxazole-4-carboxylic acid with various aniline derivatives.

- Dissolve the starting carboxylic acid (e.g., 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 1.5 mmol) in dichloromethane (DCM, 12-20 mL).[4][6]
- Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.8 mmol) and 4-Dimethylaminopyridine (DMAP, 0.3-0.6 mmol) to the mixture.[4][6]
- Stir the reaction under an inert gas atmosphere (Nitrogen or Argon) at room temperature for 30 minutes to activate the carboxylic acid.[4][6]
- Add the appropriate aniline derivative (1.8-3.2 mmol) to the mixture.[4][6]

- Continue stirring at room temperature for 24-72 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[\[6\]](#)[\[8\]](#)
- Upon completion, remove the solvent under reduced pressure.
- Redissolve the residue in DCM and wash with 1% NaHCO₃ and brine, or 2N HCl to remove excess reactants.[\[4\]](#)[\[6\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the final product by flash chromatography or recrystallization.[\[4\]](#)[\[8\]](#)

In Vitro Proliferation Assay (PHA-induced PBMC)

This assay measures the ability of a compound to inhibit the proliferation of immune cells.

- Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
- Culture the PBMCs in appropriate medium and stimulate proliferation with Phytohaemagglutinin A (PHA).[\[1\]](#)
- Treat the stimulated cells with various concentrations of the test compounds.
- Incubate the cells for a specified period (e.g., 72 hours).
- Assess cell proliferation using a standard method, such as incorporation of radio-labeled thymidine or a colorimetric assay (e.g., MTT).
- Results are typically expressed as a percentage of inhibition compared to an untreated control.[\[1\]](#)

In Vivo Carrageenan-Induced Foot Edema

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.

- Use a suitable animal model, such as mice.[\[1\]](#)

- Administer the test compound (e.g., M05) to the animals via an appropriate route (e.g., intraperitoneally).
- After a set time, induce inflammation by injecting a solution of carrageenan into the plantar surface of one hind paw.
- Measure the volume of the paw at regular intervals using a plethysmometer.
- Calculate the percentage of edema inhibition by comparing the paw volume of the treated group to that of a vehicle-treated control group.^[1]

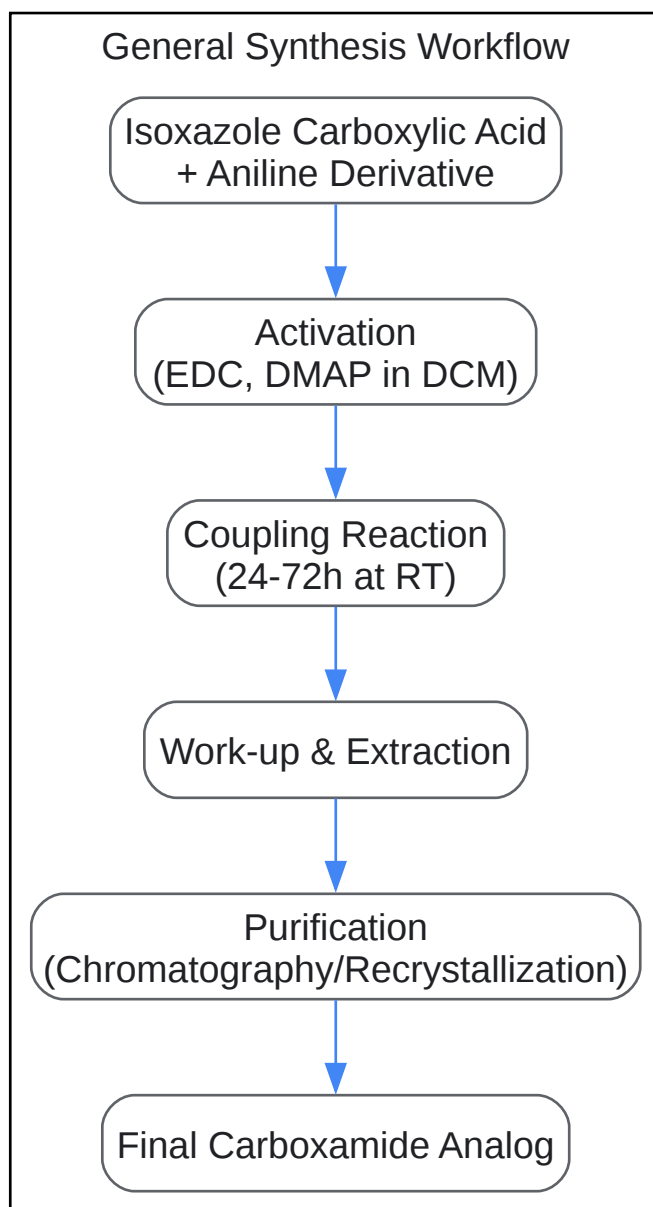
DPPH Radical Scavenging Assay

This is a common and rapid in vitro assay to determine the free radical scavenging capacity of a compound.

- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare various concentrations of the test compounds and a reference standard (e.g., Trolox).^[7]
- In a multi-well plate, mix the DPPH solution with the test compound solutions.
- Incubate the plate in the dark at room temperature for approximately 30 minutes.
- Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
- The scavenging activity is calculated based on the reduction in absorbance compared to a control. The IC_{50} value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.^[7]

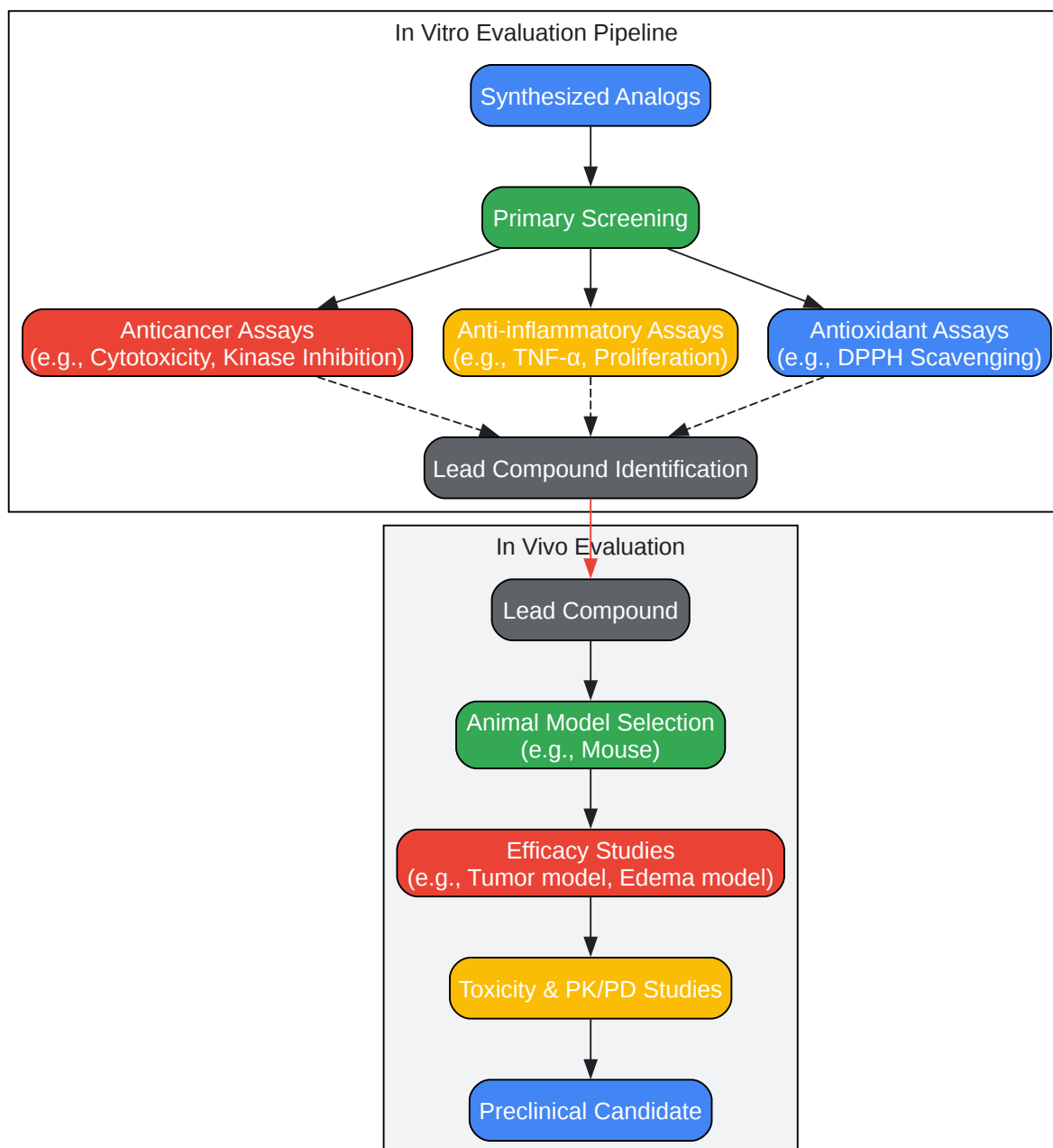
Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and logical relationships relevant to the evaluation of these compounds.



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Caption: General workflow for the synthesis of isoxazole-carboxamide analogs.



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Caption: A typical drug discovery pipeline for isoxazole analogs.

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